6-tert-Butyl-1,1-dimethyl-3-methylidene-2,3-dihydro-1H-indene
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Overview
Description
6-tert-Butyl-1,1-dimethyl-3-methylidene-2,3-dihydro-1H-indene is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, a dimethyl group, and a methylidene group attached to a dihydroindene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-1,1-dimethyl-3-methylidene-2,3-dihydro-1H-indene typically involves the alkylation of an indene derivative. One common method includes the reaction of 1,1-dimethylindene with tert-butyl chloride in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-tert-Butyl-1,1-dimethyl-3-methylidene-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bond.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as bromine or nitric acid, leading to the formation of bromo or nitro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Bromo or nitro derivatives.
Scientific Research Applications
6-tert-Butyl-1,1-dimethyl-3-methylidene-2,3-dihydro-1H-indene has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-tert-Butyl-1,1-dimethyl-3-methylidene-2,3-dihydro-1H-indene involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
6-tert-Butyl-1,1-dimethylindan: Similar structure but lacks the methylidene group.
1,1-Dimethyl-2,3-dihydro-1H-indene: Similar core structure but lacks the tert-butyl group.
Uniqueness
6-tert-Butyl-1,1-dimethyl-3-methylidene-2,3-dihydro-1H-indene is unique due to the presence of both the tert-butyl and methylidene groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
831211-86-0 |
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Molecular Formula |
C16H22 |
Molecular Weight |
214.35 g/mol |
IUPAC Name |
6-tert-butyl-1,1-dimethyl-3-methylidene-2H-indene |
InChI |
InChI=1S/C16H22/c1-11-10-16(5,6)14-9-12(15(2,3)4)7-8-13(11)14/h7-9H,1,10H2,2-6H3 |
InChI Key |
ZWMCIAGLFWRXLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C)C2=C1C=C(C=C2)C(C)(C)C)C |
Origin of Product |
United States |
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